1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine
CAS No.: 401567-88-2
Cat. No.: VC7889090
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401567-88-2 |
|---|---|
| Molecular Formula | C14H13ClF3N3 |
| Molecular Weight | 315.72 g/mol |
| IUPAC Name | 6-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 |
| Standard InChI Key | GIFXTASSJARHPP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline ring system substituted at the 6-position with chlorine and at the 2-position with a trifluoromethyl group. A piperazine ring is attached to the 4-position of the quinoline core. This arrangement creates a planar aromatic system with electron-withdrawing groups (Cl and CF) that influence electron density distribution, enhancing stability and reactivity at specific sites .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.721 g/mol | |
| CAS Number | 401567-88-2 | |
| Storage Conditions | Ambient temperature |
The trifluoromethyl group contributes to increased lipophilicity, potentially improving membrane permeability in biological systems . The chlorine atom at the 6-position may facilitate electrophilic substitution reactions, while the piperazine moiety offers sites for hydrogen bonding and salt formation, critical for interactions with biological targets.
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is governed by three key functional regions:
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Quinoline Ring: Susceptible to electrophilic attack at electron-rich positions, particularly the 5- and 8-positions, due to the electron-withdrawing effects of Cl and CF.
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Trifluoromethyl Group: Stabilizes adjacent charges and resists metabolic degradation, enhancing pharmacokinetic properties .
-
Piperazine Moiety: Participates in acid-base reactions, forming salts with hydrochloric or other acids to improve solubility .
Hypothesized Biological Activity
Central Nervous System (CNS) Modulation
Piperazine-containing compounds frequently exhibit affinity for serotonin (5-HT) and dopamine receptors. Molecular docking studies suggest that the planar quinoline system may allow penetration of the blood-brain barrier, positioning this compound as a candidate for anxiolytic or antidepressant drug development .
Table 2: Comparison with Structurally Similar Compounds
| Compound | Key Structural Differences | Hypothesized Activity |
|---|---|---|
| Chloroquine | No CF or piperazine | Antimalarial, antiviral |
| Ciprofloxacin | Fluoroquinolone core | Antibacterial |
| Trifluoperazine | Phenothiazine core | Antipsychotic |
Challenges and Future Directions
Solubility and Bioavailability
Despite its lipophilic groups, the compound’s poor aqueous solubility (inferred from analogous quinolines) may limit oral bioavailability. Strategies such as salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation could mitigate this issue .
Toxicity Considerations
The trifluoromethyl group, while metabolically stable, may contribute to hepatotoxicity if cleaved into reactive intermediates. Preclinical studies are essential to evaluate hepatic enzyme interactions .
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